molecular formula C8H16FNO2S B12956019 2-(Azepan-4-yl)ethanesulfonyl fluoride

2-(Azepan-4-yl)ethanesulfonyl fluoride

Cat. No.: B12956019
M. Wt: 209.28 g/mol
InChI Key: SUJPTDDZEDTPRQ-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)ethanesulfonyl fluoride is a chemical compound that features a seven-membered nitrogen-containing ring (azepane) attached to an ethanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)ethanesulfonyl fluoride typically involves the reaction of azepane derivatives with ethanesulfonyl fluoride under specific conditions. One common method involves the use of a gold-catalyzed two-step [5 + 2] annulation process, which provides high regioselectivity and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The azepane ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can modify the azepane ring structure.

Scientific Research Applications

2-(Azepan-4-yl)ethanesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can form stable sulfonamide linkages with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Azepane Derivatives: Compounds like azepan-4-one and azepan-3-yl derivatives share the azepane ring structure.

    Sulfonyl Fluorides: Compounds such as methanesulfonyl fluoride and ethanesulfonyl fluoride share the sulfonyl fluoride functional group.

Uniqueness

This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H16FNO2S

Molecular Weight

209.28 g/mol

IUPAC Name

2-(azepan-4-yl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H16FNO2S/c9-13(11,12)7-4-8-2-1-5-10-6-3-8/h8,10H,1-7H2

InChI Key

SUJPTDDZEDTPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CCS(=O)(=O)F

Origin of Product

United States

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